Olopatadine-d3 N-Oxide

説明

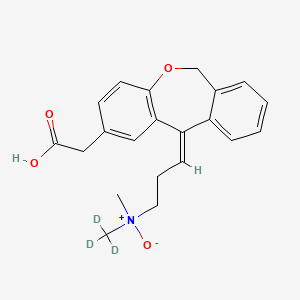

Structure

3D Structure

特性

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-IZKBQEDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858255 |

Source

|

| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246832-94-9 |

Source

|

| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Olopatadine-d3 N-Oxide in Pharmacokinetic Analysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of Olopatadine-d3 N-Oxide in the pharmacokinetic evaluation of Olopatadine, a potent antihistamine and mast cell stabilizer. This compound serves as a stable isotope-labeled internal standard (SIL-IS), a critical tool for achieving accuracy and precision in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will explore the metabolic pathways of Olopatadine, detail the function of SIL-IS in pharmacokinetic studies, present available quantitative data, and provide an illustrative experimental protocol for the analysis of Olopatadine and its metabolites.

Introduction to Olopatadine and its Metabolism

Olopatadine is an antiallergic agent that exerts its effects through multiple mechanisms, including selective antagonism of histamine H1 receptors and stabilization of mast cells. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Olopatadine is fundamental to its clinical development and therapeutic use.

Olopatadine undergoes hepatic metabolism, although it is not extensive. The primary routes of metabolism involve N-demethylation and N-oxidation. Two major metabolites have been identified in human plasma and urine: N-desmethyl olopatadine (M1) and Olopatadine N-oxide (M3). While N-desmethyl olopatadine is considered a minor active metabolite, Olopatadine N-oxide is an inactive metabolite. Following oral administration, the majority of the dose is excreted unchanged in the urine.

The formation of N-desmethyl olopatadine is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4. In contrast, the formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3.

The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In pharmacokinetic studies, accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine) is paramount. Bioanalytical methods, especially LC-MS/MS, are susceptible to variations that can introduce errors, such as matrix effects (ion suppression or enhancement), variability in extraction recovery, and instrument drift.

To compensate for these potential inaccuracies, an internal standard is added to both calibration standards and unknown samples. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis.

This compound is a deuterated form of the Olopatadine N-oxide metabolite. The "d3" indicates the presence of three deuterium atoms, which increases the mass of the molecule without significantly altering its chemical properties.

Key advantages of using a SIL-IS like this compound include:

-

Similar chromatographic behavior: The SIL-IS and the unlabeled analyte co-elute, meaning they pass through the chromatography column at the same time.

-

Identical extraction recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.

-

Correction for matrix effects: The SIL-IS experiences the same degree of ion suppression or enhancement in the mass spectrometer as the analyte.

-

Improved accuracy and precision: By calculating the ratio of the analyte's response to the internal standard's response, the variability is minimized, leading to more reliable data.

Quantitative Pharmacokinetic Data

The following table summarizes available pharmacokinetic parameters for Olopatadine and its metabolite, Olopatadine N-oxide, following topical ocular administration of Olopatadine 0.77%.

| Parameter | Olopatadine (Day 1) | Olopatadine (Day 7) | Olopatadine N-oxide (Day 1) | Olopatadine N-oxide (Day 7) | Reference |

| Cmax (ng/mL) | Not specified | Not specified | 0.121 | 0.174 | |

| Time to Cmax (Tmax) | 2 hours | Not specified | Up to 4 hours (observable) | Not specified | |

| Quantifiable in Subjects | Not specified | Not specified | 6 of 24 subjects | 1 of 24 subjects | |

| Lower Limit of Quantification (LLOQ) | Not specified | Not specified | ≤0.050 ng/mL | ≤0.050 ng/mL |

Note: Data for N-desmethyl olopatadine was non-quantifiable in this study.

Experimental Protocol: Bioanalytical Method for Olopatadine and its Metabolites

This section outlines a general experimental workflow for the quantification of Olopatadine and its metabolites in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of an internal standard working solution containing this compound (and a corresponding SIL-IS for Olopatadine and N-desmethyl olopatadine).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

**Detection

-

The Role of Olopatadine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide and its application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Olopatadine and its major metabolite, Olopatadine N-Oxide. This document details the rationale for using a SIL-IS, outlines a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presents validation data, and discusses the metabolic pathways of Olopatadine.

Introduction to Olopatadine and the Need for a Robust Internal Standard

Olopatadine is a selective histamine H1-receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis and rhinitis.[1] Accurate quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Olopatadine is metabolized in the liver to form two major metabolites: N-desmethyl-olopatadine (M1) and Olopatadine N-oxide (M3).

The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and selectivity.[2] The use of an appropriate internal standard is critical to ensure the accuracy and precision of these assays by correcting for variability during sample preparation and analysis.[2][3] A stable isotope-labeled internal standard is considered the most suitable choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[4] this compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide, and can also be used in methods quantifying the parent drug, Olopatadine.

Physicochemical Properties

A summary of the key physicochemical properties of Olopatadine N-Oxide and its deuterated analog is presented in Table 1.

| Property | Olopatadine N-Oxide | This compound |

| Chemical Name | (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Oxide | (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine Oxide |

| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₂₀D₃NO₄ |

| Molecular Weight | 353.41 g/mol [5] | 356.43 g/mol |

| CAS Number | 173174-07-7[6] | 1246832-94-9 |

Metabolic Pathway of Olopatadine

Olopatadine undergoes metabolism primarily through two pathways, as illustrated in the diagram below. The formation of Olopatadine N-oxide is a key metabolic route.

References

- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]

Synthesis and Characterization of Olopatadine-d3 N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document details a plausible synthetic route, experimental protocols, and a summary of analytical characterization data. The information presented is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. One of its metabolites is Olopatadine N-Oxide.[1] Isotope-labeled internal standards, such as this compound, are essential for quantitative bioanalytical assays using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass difference, enabling accurate quantification of the unlabeled analyte in complex biological matrices. This guide outlines the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the deuterated intermediate, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.

Synthesis of Olopatadine-d3 (Intermediate)

The synthesis of Olopatadine-d3 can be accomplished through a Wittig reaction, a well-established method for the formation of carbon-carbon double bonds.[2] In this case, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) is reacted with a deuterated Wittig reagent, (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide.

Experimental Protocol: Synthesis of Olopatadine-d3

Materials:

-

6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac)

-

(3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

n-Butyllithium solution is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to form the ylide.

-

A solution of Isoxepac in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is separated, and the pH is adjusted to ~7.5 with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford Olopatadine-d3.

Synthesis of this compound

The final step is the N-oxidation of the tertiary amine group of Olopatadine-d3. This is a common transformation in drug metabolism and can be mimicked in the laboratory using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Olopatadine-d3

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Olopatadine-d3 is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the key analytical data.

| Parameter | Method | Result |

| Chemical Name | IUPAC | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid |

| Molecular Formula | - | C₂₁H₂₀D₃NO₄ |

| Molecular Weight | - | 356.43 g/mol |

| Appearance | Visual Inspection | White to off-white solid |

| Melting Point | Capillary Method | 108-112 °C (decomposition)[1] |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95%[3] |

| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, vinylic, and aliphatic protons, with a diminished or absent signal for the N-methyl groups. |

| ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Spectra should show the expected number of carbon signals corresponding to the molecular structure. |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Calculated for C₂₁H₂₀D₃NO₄ [M+H]⁺: 357.19; Observed mass should be consistent with the calculated value. |

| Isotopic Purity | Mass Spectrometry | >98% deuterium incorporation |

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Metabolic Pathway of Olopatadine

This diagram illustrates the metabolic conversion of Olopatadine to its major metabolites, including the N-oxide.

Caption: Metabolic pathway of Olopatadine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, utilizing a Wittig reaction followed by N-oxidation, offers a plausible and efficient method for obtaining this valuable isotopically labeled metabolite. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of the synthesized compound. The availability of well-characterized this compound is critical for advancing research in the pharmacokinetics and bioanalysis of Olopatadine.

References

The Use of Olopatadine-d3 N-Oxide in Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard for the identification and characterization of Olopatadine metabolites. This document details the metabolic pathways of Olopatadine, experimental protocols for in vitro studies, and the analytical techniques used for metabolite detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Olopatadine and its Metabolism

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] While it is primarily excreted unchanged in the urine, a portion of the administered dose undergoes metabolism in the liver.[2] Understanding the metabolic profile of Olopatadine is crucial for a comprehensive assessment of its safety and efficacy.

The primary metabolites of Olopatadine are N-monodemethylolopatadine (M1) and Olopatadine N-oxide (M3).[3][4] The formation of M1 is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxidation to M3 is mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[3] The use of stable isotope-labeled compounds, such as this compound, is instrumental in accurately identifying and quantifying these metabolites in complex biological matrices.

The Role of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are indispensable tools in modern drug metabolism studies. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), a compound is generated that is chemically identical to the analyte of interest but has a distinct mass.

The key advantages of using a SIL internal standard like this compound include:

-

Improved Accuracy and Precision: The SIL standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and analysis.

-

Unambiguous Identification: The known mass difference between the labeled and unlabeled compound allows for confident identification of the metabolite, even at low concentrations in a complex biological matrix.

-

Enhanced Sensitivity: The distinct mass of the SIL standard allows it to be distinguished from background noise, improving the signal-to-noise ratio and lowering the limit of quantification.

Olopatadine Metabolism and the Utility of this compound

The metabolic conversion of Olopatadine to its N-oxide metabolite is a key pathway to consider during drug development. The use of this compound as an internal standard provides a powerful tool for researchers to investigate this transformation. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This results in a mass increase of 3 Daltons compared to the unlabeled Olopatadine N-oxide.

When analyzing samples from in vitro metabolism studies, the presence of a chromatographic peak at the expected retention time of Olopatadine N-oxide with a corresponding mass signal for the unlabeled metabolite, alongside a peak for the d3-labeled internal standard, provides definitive evidence for the formation of the N-oxide metabolite.

Metabolic Pathway of Olopatadine

The following diagram illustrates the primary metabolic pathways of Olopatadine.

Experimental Protocols for In Vitro Metabolite Identification

The following sections outline a general protocol for an in vitro study to identify Olopatadine metabolites using human liver microsomes (HLM) and LC-MS/MS analysis, incorporating this compound as an internal standard.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the formation of Olopatadine N-oxide in a controlled in vitro environment.

Materials:

-

Olopatadine

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and Olopatadine (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (final concentration to be optimized based on expected metabolite levels).

-

Sample Preparation:

-

Vortex the samples to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are representative parameters for the analysis of Olopatadine and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |

| Gradient | Optimized for separation of Olopatadine and its metabolites |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Olopatadine: 338.2, Olopatadine N-Oxide: 354.2, this compound: 357.2 |

| Product Ion (m/z) | Olopatadine: 165.1, 292.1; Olopatadine N-Oxide: to be determined; this compound: to be determined |

| Collision Energy | Optimized for each transition |

| Ion Source Temp. | 500-550°C |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation and Interpretation

The use of this compound allows for clear and quantitative analysis of metabolite formation.

Table 3: Quantitative Data from In Vitro Metabolism of Olopatadine in Human Liver Microsomes

| Metabolite | Rate of Formation (pmol/min/mg protein) | Reference |

| N-monodemethylolopatadine (M1) | 0.330 | [3] |

| Olopatadine N-oxide (M3) | 2.50 | [3] |

Data from Kajita et al. (2002)[3]

Expected Mass Spectrometry Results

The key to metabolite identification using a stable isotope-labeled standard is the detection of a "doublet" of peaks in the mass spectrum, separated by the mass difference between the labeled and unlabeled compounds. In this case, the mass difference is 3 Da.

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Analytes

| Compound | [M+H]⁺ (Monoisotopic) |

| Olopatadine | 338.1705 |

| Olopatadine N-Oxide | 354.1654 |

| This compound | 357.1843 |

Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolite identification study.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the identification and characterization of the N-oxide metabolite of Olopatadine. The detailed protocols and data presented in this guide provide a framework for researchers to design and execute effective in vitro drug metabolism studies. The application of these methods will contribute to a more complete understanding of the metabolic fate of Olopatadine, which is essential for drug development and regulatory submissions.

References

Understanding the mechanism of Olopatadine metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine, a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] While its primary mechanism of action is well-understood, a thorough comprehension of its metabolic profile is crucial for a complete understanding of its pharmacology and for predicting potential drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of olopatadine, detailing the enzymatic pathways, resultant metabolites, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized to offer a comprehensive pharmacokinetic overview.

Introduction

Olopatadine is primarily eliminated from the body through renal excretion of the unchanged drug.[2][3] Metabolism represents a minor pathway of elimination for olopatadine.[4] However, understanding these metabolic routes is essential for a comprehensive safety and efficacy evaluation. In vitro and in vivo studies have identified two major metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[5][6] This guide will explore the formation of these metabolites and the enzymes responsible.

Metabolic Pathways

The metabolism of olopatadine is primarily hepatic and involves two main oxidative pathways: N-demethylation and N-oxidation.

-

N-demethylation to N-desmethyl olopatadine is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 .[5][6]

-

N-oxidation leading to the formation of olopatadine N-oxide is mediated by the flavin-containing monooxygenase (FMO) system , with FMO1 and FMO3 being the key enzymes involved.[5][7]

These metabolic pathways are illustrated in the diagram below.

References

- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Guide to Olopatadine and Its Key Metabolites: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of olopatadine and its major metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). It includes detailed experimental protocols, a summary of quantitative pharmacokinetic data, and a visualization of the relevant biological pathways.

Introduction to Olopatadine

Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer.[1][2] It is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Olopatadine exerts its therapeutic effects through a dual mechanism of action: blocking the effects of histamine on H1 receptors and inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[2][3] The metabolism of olopatadine is not extensive and occurs primarily in the liver, yielding two major metabolites.[1]

Metabolism of Olopatadine

Olopatadine is metabolized to a limited extent in humans.[1] The two primary circulating metabolites are:

-

N-desmethyl olopatadine (M1): Formed via N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4.[1]

-

Olopatadine N-oxide (M3): Formed through N-oxidation, which is catalyzed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[1]

Urinary excretion is the main route of elimination for olopatadine and its metabolites.[1][4]

Quantitative Analysis of Olopatadine and its Metabolites

The accurate quantification of olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique due to its high sensitivity and specificity.

Experimental Protocols: Sample Preparation and LC-MS/MS Analysis

A robust and reliable analytical method requires meticulous sample preparation to remove interfering substances from the biological matrix. Several techniques have been successfully employed for the extraction of olopatadine and its metabolites from plasma.

3.1.1. Sample Preparation Methodologies

-

Solid-Phase Extraction (SPE): This technique offers high selectivity and can produce very clean extracts. A common approach involves the use of a C18 cartridge.[5]

-

Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating the analytes of interest.

-

Protein Precipitation (PP): This is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[6] While efficient, it may result in less clean extracts compared to SPE and LLE.

Detailed Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a Bond Elut C18 SPE cartridge.

-

Sample Loading: Load the plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute olopatadine and its metabolites from the cartridge.

-

Evaporation and Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis.[5]

3.1.2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of olopatadine and its metabolites.

| Parameter | Olopatadine | N-desmethyl olopatadine (M1) | Olopatadine N-oxide (M3) |

| LC Column | C18 | C18 | C18 |

| Mobile Phase | Acetonitrile and water with formic acid or ammonium acetate | Acetonitrile and water with formic acid or ammonium acetate | Acetonitrile and water with formic acid or ammonium acetate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Mass Transition (m/z) | 338.2 → 165.1 | 324.2 → 165.1 | 354.2 → 165.1 |

Note: Specific parameters may vary between laboratories and instrumentation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of olopatadine and its major metabolites following different routes of administration.

Table 1: Pharmacokinetic Parameters of Olopatadine

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| Ocular | 0.77% Solution | 1.65 (single dose), 1.45 (multiple dose) | 2 | 9.79 (single dose), 9.68 (multiple dose) | 2.9 - 3.4 | [7] |

| Oral | 10 mg | 131.10 (single dose), 146.82 (multiple dose) | - | 426.00 (single dose), 479.00 (multiple dose) | - | [8] |

| Intranasal | 0.6% Spray | 23.3 ± 6.2 | 0.25 - 2 | 78.0 ± 13.9 | - | [1] |

Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites (Ocular Administration of 0.77% Solution)

| Metabolite | Cmax (ng/mL) | Tmax (h) | Note | Reference(s) |

| N-desmethyl olopatadine (M1) | ≤0.050 | - | Non-quantifiable | [7] |

| Olopatadine N-oxide (M3) | 0.121 (Day 1), 0.174 (Day 7) | up to 4 | Observable in some subjects | [7] |

Biological Pathways and Mechanism of Action

Olopatadine's therapeutic effects are mediated through its interaction with the histamine H1 receptor and its ability to stabilize mast cells.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to the classic symptoms of allergy. Olopatadine acts as an inverse agonist at the H1 receptor, blocking this interaction and preventing the downstream signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and Olopatadine's Point of Intervention.

Mast Cell Stabilization

Olopatadine also stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators like tryptase, prostaglandin D2, and TNF-alpha.[1][9] This action is crucial for its prophylactic and therapeutic effects in allergic conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 3. Pharmacology, clinical efficacy and safety of olopatadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategist's Guide to Isotopic Labeling in Drug Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Metabolic Fate of Therapeutics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of modern drug development. Isotopic labeling, a technique involving the incorporation of isotopes into a drug molecule, provides an unparalleled ability to trace a compound's journey through a biological system. This guide offers a comprehensive overview of the core isotopic labeling strategies, providing detailed methodologies and quantitative data to empower researchers in designing and executing robust drug metabolism studies.

Isotopic labeling strategies are broadly categorized into two main types: the use of stable, non-radioactive isotopes and the use of radioactive isotopes (radioisotopes). The choice between these approaches depends on the specific research question, the stage of drug development, the analytical capabilities available, and regulatory requirements.

Section 1: Stable Isotope Labeling Strategies

Stable isotope labeling (SIL) involves the replacement of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, most commonly deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The key advantage of SIL is the absence of radioactivity, which simplifies handling and eliminates concerns about radiation exposure in clinical studies. Detection and quantification are typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Deuterium (²H) Labeling: The Kinetic Isotope Effect

Deuterium labeling is a powerful strategy that leverages the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus, its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family.[3] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[3][4] This can lead to an improved pharmacokinetic profile, including increased half-life and exposure.[5]

The following table summarizes the observed changes in key pharmacokinetic parameters for several drugs when deuterium is incorporated at strategic positions.

| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase[6] | Chorea associated with Huntington's disease |

| d3-Enzalutamide | Enzalutamide | In vitro intrinsic clearance (CLint) | 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[1] | Prostate Cancer |

| Cmax (in rats) | 35% higher[1] | |||

| AUC0–t (in rats) | 102% higher[1] | |||

| d9-Methadone | Methadone | AUC0–8h (in mice) | 6-fold increase[7] | Opioid dependence, pain |

| Cmax (in mice) | 4-fold increase[7] | |||

| Clearance (CL) | 5-fold reduction[7] |

This protocol outlines a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated counterpart using human liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare stock solutions of the deuterated and non-deuterated test compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of each compound by diluting the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard at a fixed concentration.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

-

Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the enzymatic reaction and precipitate the proteins.[8]

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

-

Compare the CLint values of the deuterated and non-deuterated compounds.

-

Workflow for Evaluating a Deuterated Drug Candidate

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

¹³C and ¹⁵N are stable isotopes used to trace the metabolic fate of a drug and its metabolites.[1] Unlike deuterium, their incorporation does not typically induce a significant kinetic isotope effect.[9] The primary application of ¹³C and ¹⁵N labeling is in metabolite identification. By administering a 1:1 mixture of the labeled and unlabeled drug, all drug-related material in a biological sample will appear as a characteristic doublet in the mass spectrum, with a mass difference corresponding to the number of incorporated heavy isotopes. This "twin ion" signature allows for the rapid and unambiguous identification of metabolites from the complex background of endogenous molecules.[1]

Objective: To extract a drug and its ¹³C-labeled metabolites from plasma for subsequent LC-MS analysis.

Materials:

-

Plasma samples from subjects dosed with a ¹³C-labeled drug

-

Ice-cold acetonitrile (ACN)

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

-

Microcentrifuge tubes

-

LC-MS vials

Procedure:

-

Protein Precipitation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

-

Add 3-4 volumes of ice-cold ACN (e.g., 150-200 µL) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully aspirate the supernatant, which contains the drug and its metabolites, and transfer it to a clean microcentrifuge tube.

-

-

Drying (Optional but Recommended):

-

Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. This step concentrates the analytes and allows for reconstitution in a solvent more compatible with the LC mobile phase.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex thoroughly to ensure complete dissolution.

-

-

Final Centrifugation:

-

Centrifuge the reconstituted sample one final time to pellet any remaining particulate matter.

-

-

Transfer for Analysis:

-

Transfer the final supernatant to an LC-MS vial for analysis.

-

Workflow for Metabolite Identification using Stable Isotopes

Caption: Workflow for metabolite identification using stable isotopes.

Section 2: Radiopharmaceutical Labeling Strategies

Radiolabeling involves incorporating a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), into a drug molecule. This approach offers exceptional sensitivity, allowing for the detection of very low concentrations of the drug and its metabolites.[10] Radiolabeled compounds are considered the gold standard for definitive human ADME studies.[11]

Carbon-14 (¹⁴C) Labeling

Carbon-14 is the most widely used radioisotope in drug metabolism studies.[12] Its long half-life (5,730 years) means that no correction for decay is needed during the course of a typical study.[13] Furthermore, carbon is a fundamental component of most drug molecules, allowing for the label to be placed in a metabolically stable position, ensuring that the radiolabel is not lost during biotransformation.[13]

| Isotope | Half-Life | Maximum Specific Activity | Emission Type | Detection Method |

| Carbon-14 (¹⁴C) | 5,730 years[14] | 62.4 mCi/mmol[14] | Beta (β⁻) | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |

| Tritium (³H) | 12.3 years[14] | 29.1 Ci/mmol[14] | Beta (β⁻) | Liquid Scintillation Counting (LSC) |

This protocol provides a general overview of a human ADME study using a ¹⁴C-labeled drug candidate. These studies are conducted under strict regulatory oversight.

Objective: To determine the mass balance, routes of excretion, and metabolic profile of a drug in healthy human subjects.

Study Design:

-

Typically, a single-center, open-label study in a small cohort of healthy male volunteers.[11]

-

A single oral dose of the drug is administered, containing a mixture of the unlabeled drug and the ¹⁴C-labeled drug.[11]

-

The total radioactive dose is typically in the range of 50-100 µCi.[11]

Procedure:

-

Subject Screening and Enrollment:

-

Healthy male volunteers are screened based on inclusion and exclusion criteria.

-

Informed consent is obtained from all participants.

-

-

Dosing:

-

Subjects are administered a single oral dose of the ¹⁴C-labeled drug formulation.

-

-

Sample Collection:

-

Blood samples are collected at predefined time points to determine the pharmacokinetics of the parent drug and total radioactivity.

-

All urine and feces are collected from the time of dosing until the radioactivity in the excreta falls below a predefined threshold (typically >95% of the administered dose is recovered).[11]

-

-

Sample Analysis:

-

Total Radioactivity Measurement: The total ¹⁴C content in plasma, urine, and homogenized feces is measured by LSC or AMS.

-

Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-AMS to separate and quantify the parent drug and its metabolites.[2]

-

Metabolite Identification: The structures of the major metabolites are elucidated using high-resolution mass spectrometry (HRMS) and NMR.

-

-

Data Analysis:

-

Mass Balance: The cumulative recovery of radioactivity in urine and feces is calculated as a percentage of the administered dose.

-

Pharmacokinetics: PK parameters (Cmax, Tmax, AUC, t½) for the parent drug and total radioactivity are determined.

-

Metabolite Profile: The relative abundance of each metabolite in plasma, urine, and feces is calculated.

-

General Workflow for a Human ¹⁴C ADME Study

Caption: General workflow for a human ¹⁴C ADME study.

Tritium (³H) Labeling

Tritium labeling is another common radiolabeling technique. ³H has a much higher specific activity than ¹⁴C, which can be advantageous for certain applications.[15] However, the C-³H bond is weaker than the C-¹H bond, and there is a risk of the label being lost through metabolic processes or chemical exchange, which must be carefully considered when choosing the labeling position.[15]

Section 3: Signaling Pathways in Drug Metabolism

The metabolism of most drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are highly expressed in the liver. The expression of these enzymes can be induced by various drugs and other xenobiotics through the activation of nuclear receptors such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR).[16] Understanding these induction pathways is critical for predicting potential drug-drug interactions.

CYP450 Induction Pathway

Caption: Simplified signaling pathway for CYP450 enzyme induction.

Conclusion

Isotopic labeling is an indispensable tool in drug metabolism research, providing critical data for understanding the ADME properties of new drug candidates. The choice of labeling strategy depends on a multitude of factors, and a thorough understanding of the principles, advantages, and limitations of each approach is essential for successful drug development. This guide has provided a comprehensive overview of the core strategies, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

References

- 1. Radiolabeled MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pharmaron.com [pharmaron.com]

- 3. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openmedscience.com [openmedscience.com]

- 11. sgs.com [sgs.com]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]

- 14. metsol.com [metsol.com]

- 15. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Procurement and Handling of Olopatadine-d3 N-Oxide Reference Material

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the procurement, handling, and analytical considerations for Olopatadine-d3 N-Oxide, a critical reference material in pharmaceutical research and development. This document outlines the necessary procedures for sourcing, storing, and utilizing this stable isotope-labeled internal standard to ensure data integrity and experimental reproducibility.

Procurement of this compound

This compound is a labeled metabolite of Olopatadine, an antiallergic agent.[1][2] As a reference material, its procurement requires careful consideration of supplier qualifications and product specifications.

Reputable Suppliers

Several specialized chemical suppliers provide this compound for research purposes. It is crucial to source this material from vendors who can provide a comprehensive Certificate of Analysis (CoA).

Table 1: Key Supplier Information for this compound

| Supplier | Product Code | CAS Number | Purity Specification | Format |

| LGC Standards | TRC-O575012 | 1246832-94-9 | >95% (HPLC)[3] | Neat[3] |

| Simson Pharma | O030001 (non-deuterated) | 173174-07-7 | Not Specified | Neat |

| SynZeal | SZ-O007D03 (related compound) | Not Available | Not Specified | Neat |

Essential Documentation: The Certificate of Analysis (CoA)

Upon procurement, a detailed Certificate of Analysis is mandatory. The CoA should include, at a minimum:

-

Compound Name and Structure: this compound

-

CAS Number: 1246832-94-9[4]

-

Molecular Formula and Weight

-

Lot Number

-

Purity: Determined by a validated analytical method, typically HPLC.[3]

-

Identity Confirmation: Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Storage Conditions: Recommended temperature for long-term stability.

-

Date of Analysis and Expiration/Retest Date

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity and stability of the this compound reference material.

Receiving and Initial Inspection

Upon receipt of the reference material, a visual inspection of the container for any signs of damage or contamination is necessary. The information on the product label should be cross-verified with the purchase order and the Certificate of Analysis.

Storage Conditions

This compound should be stored under controlled conditions to prevent degradation.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[3] | To minimize thermal degradation and maintain long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation. |

| Light Exposure | Protect from light | To prevent photolytic degradation. |

| Moisture | Store in a desiccator | To prevent hydrolysis, especially for the neat material. |

Laboratory Handling

When handling the neat compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

Experimental Protocols

The following protocols provide a framework for the preparation and use of this compound as an internal standard in analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Protocol 3.1.1: Preparation of this compound Stock Solution (e.g., 1 mg/mL)

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using a calibrated analytical balance.

-

Dissolution: Transfer the weighed material to a Class A volumetric flask of appropriate size (e.g., 10 mL).

-

Solubilization: Add a small amount of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile (50:50 v/v)) and sonicate for approximately 10 minutes to ensure complete dissolution.[2]

-

Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

-

Storage: Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 3.1.2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the analytical method.

-

Serial Dilution: Perform serial dilutions of the stock solution using a calibrated pipette and Class A volumetric flasks.

-

Solvent: Use the same diluent as used for the sample preparation to avoid matrix effects. A common diluent is a mixture of water and acetonitrile.[2]

-

Concentration Range: The concentration of the working standards should bracket the expected concentration of the analyte in the samples.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to ensure that the analytical method can separate the analyte from its potential degradation products. Several studies have detailed such methods for Olopatadine and its metabolites.[5][6]

Table 3: Example HPLC Method Parameters for Olopatadine Analysis

| Parameter | Condition | Reference |

| Column | Inertsil-ODS 3V or ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | [5][6] |

| Mobile Phase | Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0 with o-phosphoric acid | [6] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 300 nm | [7] |

| Column Temperature | Ambient or 25°C | [8] |

| Injection Volume | 10-20 µL |

Forced Degradation Studies:

Forced degradation studies on Olopatadine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to photolytic and thermal stress.[6] The primary degradation product under oxidative conditions is often the N-oxide.[9]

Visualizations

Procurement and Handling Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]

- 4. This compound | TRC-O575012-10MG | LGC Standards [lgcstandards.com]

- 5. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Navigating the Analytical Landscape of Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Immediate Release

In the intricate world of pharmaceutical research and development, the quality and purity of reference standards are paramount. This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and purity assessment methodologies for Olopatadine-d3 N-Oxide, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the essential data, experimental protocols, and underlying scientific principles necessary for the confident use of this compound in analytical and metabolic studies.

This compound, as a stable isotope-labeled internal standard, plays a pivotal role in pharmacokinetic and drug metabolism studies, enabling precise quantification of its unlabeled counterpart in biological matrices.[1][2] Ensuring its chemical and isotopic purity is therefore not merely a procedural step but a foundational requirement for generating reliable and reproducible data.

Certificate of Analysis: Deconstructing the Quality Passport

A Certificate of Analysis for a reference standard like this compound serves as its quality passport, attesting to its identity, purity, and fitness for purpose.[3] While specific values may vary between batches and manufacturers, a comprehensive CoA will typically present the following key quantitative data.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result | Method |

| Identity | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Purity | |||

| Purity by HPLC | ≥98.0% | 99.2% | High-Performance Liquid Chromatography |

| Chemical Purity | ≥98.0% | 99.5% | Quantitative NMR (qNMR) |

| Isotopic Enrichment | ≥99 atom % D | 99.6% | Mass Spectrometry |

| Residual Solvents | |||

| Methanol | ≤3000 ppm | <100 ppm | Gas Chromatography (GC) |

| Acetonitrile | ≤410 ppm | <50 ppm | Gas Chromatography (GC) |

| Inorganic Impurities | |||

| Residue on Ignition | ≤0.1% | <0.05% | USP <281> |

| Physical Properties | |||

| Melting Point | Report | 145-148 °C | Capillary Method |

| Storage | |||

| Recommended Conditions | -20°C, protect from light and moisture | - | - |

Purity Assessment: A Multi-faceted Approach

The determination of purity for a pharmaceutical reference standard is not reliant on a single technique but rather a confluence of orthogonal analytical methods.[4][5] This approach ensures that a comprehensive profile of the compound's purity, including chemical and isotopic integrity, is established.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a cornerstone for assessing the chemical purity of this compound and detecting any related impurities.[6][7][8]

Experimental Protocol: RP-HPLC Method for this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical gradient might start at 70:30 (Buffer:Acetonitrile) and ramp to 30:70 over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 299 nm.[6]

-

Injection Volume: 10 µL.

-

Sample Preparation: The this compound reference standard is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

-

Quantification: The area percent of the main peak relative to the total peak area is calculated to determine the purity. Impurities are identified by their retention times relative to the main peak.

Mechanism of Action: The Signaling Pathway of Olopatadine

Understanding the biological context in which Olopatadine and its metabolites function is crucial for researchers. Olopatadine is a potent and selective antagonist of the histamine H1 receptor and also acts as a mast cell stabilizer.[9][10][11][12][13] Its therapeutic effect in allergic conditions stems from its ability to block the downstream signaling cascade initiated by histamine binding to its receptor, thereby preventing the release of pro-inflammatory mediators.[9][10]

Conclusion

The rigorous characterization and purity assessment of this compound are indispensable for its effective use as an internal standard in regulated bioanalysis. This guide has provided a framework for understanding the critical data presented in a Certificate of Analysis and the detailed methodologies employed for purity determination. By adhering to these principles of analytical rigor, researchers can ensure the integrity of their data and contribute to the advancement of pharmaceutical science.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. data.epo.org [data.epo.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 13. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olopatadine in Human Plasma Using a Novel Deuterated N-Oxide Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olopatadine in human plasma. To ensure the highest level of accuracy and precision, this method employs a novel stable isotope-labeled internal standard, Olopatadine-d3 N-Oxide. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. All quantitative data is presented in clear, tabular format, and the experimental workflow is visualized using a detailed diagram. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Olopatadine is a selective histamine H1-receptor antagonist widely used in the treatment of allergic conditions.[1] Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS to correct for matrix effects and variations in sample processing. While various internal standards have been used for Olopatadine analysis, this method introduces this compound as a novel SIL-IS. The structural similarity and co-eluting properties of this compound with the analyte ensure reliable quantification. N-oxide metabolites can be prone to instability, and this application note also addresses considerations for sample handling and analysis.[3]

Experimental Protocols

Materials and Reagents

-

Olopatadine hydrochloride reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Olopatadine hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions |

Mass Spectrometry

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Temperature | 350°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 200 ms |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Olopatadine | 338.3 | 165.2 | 35 |

| This compound (IS) | 357.2 | 165.2 | 38 |

Data Presentation

Calibration Curve

The calibration curve for Olopatadine in human plasma was linear over the concentration range of 0.1 to 100 ng/mL.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.061 |

| 1.0 | 0.123 |

| 5.0 | 0.615 |

| 10.0 | 1.230 |

| 25.0 | 3.075 |

| 50.0 | 6.150 |

| 100.0 | 12.300 |

Correlation Coefficient (r²): >0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low (LQC) | 0.3 | < 10 | 90-110 | < 10 | 90-110 |

| Medium (MQC) | 30 | < 8 | 92-108 | < 8 | 92-108 |

| High (HQC) | 80 | < 7 | 95-105 | < 7 | 95-105 |

Experimental Workflow Visualization

Caption: Workflow for Olopatadine analysis.

Discussion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of Olopatadine in human plasma. The use of protein precipitation for sample preparation is a rapid and effective technique for removing the majority of matrix components. The chromatographic conditions provide a short run time with excellent peak shape and separation from endogenous plasma components.

The choice of this compound as the internal standard is a key feature of this method. As a stable isotope-labeled analog of a major metabolite of Olopatadine, it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior correction for any analytical variability. It is important to note that N-oxide metabolites can be susceptible to in-source fragmentation or degradation. Therefore, careful optimization of the mass spectrometer's source conditions and sample handling (e.g., avoiding prolonged exposure to high temperatures) is recommended to ensure the stability of the internal standard and the accuracy of the results.

Conclusion

The developed LC-MS/MS method using this compound as an internal standard is demonstrated to be accurate, precise, and robust for the quantification of Olopatadine in human plasma. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be confidently applied to pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Olopatadine Bioanalysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is an antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of Olopatadine, primarily for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The goal of sample preparation is to extract Olopatadine from the complex biological matrix, remove interfering substances, and concentrate the analyte to improve sensitivity and accuracy.

Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix (e.g., plasma, tears), the required limit of quantification, sample throughput, and the availability of instrumentation. The three most prevalent methods for Olopatadine bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PPT): This is a simple and rapid method that involves adding an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to higher matrix effects.

-

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent. It offers a cleaner extract than PPT but is more labor-intensive.

-

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE generally provides the cleanest extracts and highest recovery but can be more costly and require more extensive method development.[1]

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is suitable for the analysis of Olopatadine in plasma and tears.[2][3]

Materials:

-

Biological matrix (e.g., human plasma, tears)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., Amitriptyline or Mianserin hydrochloride)[2][4]

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solution (mobile phase or a suitable solvent mixture)

Procedure:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-